molecular formula C10H12N2O4S B249290 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid

5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B249290
M. Wt: 256.28 g/mol
InChI Key: CDCVRWLCSDWOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid is not fully understood, but it is believed to involve its interaction with proteins and other biomolecules. The sulfonic acid group in the molecule is negatively charged, which allows it to interact with positively charged amino acid residues in proteins. This interaction can lead to changes in the conformation and activity of the protein, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and lactate dehydrogenase. It has also been shown to affect the function of ion channels, such as the calcium channel. In addition, it has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid in lab experiments is its ability to act as a pH indicator. This property makes it useful for monitoring pH changes in biological samples, which can be important for understanding cellular processes. Another advantage is its ability to interact with proteins and other biomolecules, which can provide insights into the mechanisms of these processes.
One limitation of using 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain applications. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid. One area of interest is its potential as a therapeutic agent. Its ability to inhibit the activity of certain enzymes and affect ion channel function may make it useful for treating a range of diseases, such as cancer and neurological disorders.
Another area of interest is its potential as a tool for studying cellular processes. Further research is needed to fully understand its mechanism of action and how it interacts with proteins and other biomolecules. This information could be used to develop new methods for studying cellular processes and identifying potential drug targets.
Conclusion:
In conclusion, 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to act as a pH indicator and interact with proteins and other biomolecules make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid involves the reaction of 5-ethoxy-2-aminobenzimidazole with chlorosulfonic acid. This reaction results in the formation of the sulfonic acid group at the 2-position of the benzimidazole ring. The resulting compound is then treated with methyl iodide to introduce the methyl group at the 1-position of the benzimidazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.

Scientific Research Applications

5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has been widely used in scientific research as a tool to study various biological processes. One of its most common applications is as a pH indicator, due to its ability to change color in response to changes in pH. This property makes it useful for monitoring pH changes in biological samples, such as cell cultures.

properties

Product Name

5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

5-ethoxy-1-methylbenzimidazole-2-sulfonic acid

InChI

InChI=1S/C10H12N2O4S/c1-3-16-7-4-5-9-8(6-7)11-10(12(9)2)17(13,14)15/h4-6H,3H2,1-2H3,(H,13,14,15)

InChI Key

CDCVRWLCSDWOLG-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)O)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)O)C

Origin of Product

United States

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